molecular formula C15H18O9 B583984 Methyl salicylate beta-D-O-glucuronide methyl ester CAS No. 226932-59-8

Methyl salicylate beta-D-O-glucuronide methyl ester

Cat. No. B583984
CAS RN: 226932-59-8
M. Wt: 342.3
InChI Key: LDORTLMDVQBDPM-QKZHPOIUSA-N
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Description

“Methyl salicylate beta-D-O-glucuronide methyl ester” is a chemical compound with the molecular formula C15H18O9 . It is also known as “Methyl Salicylate β-D-O-Glucuronide Methyl Ester” and "2- (Μethoxycarbonyl)phenyl beta-D-Glucopyranosiduronic alphacid Μethyl epsilonste" .


Molecular Structure Analysis

The molecular structure of “Methyl salicylate beta-D-O-glucuronide methyl ester” contains a total of 43 bonds; 25 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ester (aliphatic), 1 ester (aromatic), 3 hydroxyl groups, 3 secondary alcohols, 1 ether (aliphatic), and 1 ether (aromatic) .

Scientific Research Applications

Fluorescent Molecular Probes

  • ELF® β-Glucuronidase Substrate : A fluorogenic β-glucuronidase substrate synthesized for biological applications. This substrate, a derivative of salicyl glucuronide, yields a bright yellow-green fluorescent precipitate upon enzymatic reaction, useful for biological imaging and research (Diwu et al., 1997).

Enzyme Assays

  • Glucuronoyl Esterases Assays : Methyl esters of chromogenic glucuronides are used for qualitative and quantitative assays of glucuronoyl esterases. These assays are crucial for understanding enzyme activity in microbial enzymes, which may have applications in biotechnology (Fraňová et al., 2016).

Catalysis and Synthesis

  • Lewis-Acidic Polyoxometalates in Synthesis : Research into the use of Lewis-acidic polyoxometalates as catalysts for synthesizing glucuronic acid esters. This method is explored for eco-friendly synthesis of bioactive molecules and industrial products (Bosco et al., 2010).

Biochemistry and Metabolism

  • Metabolism of Drugs : Study on the ester glucuronides of salicylic acid, analyzing their formation and structure. This research is significant in understanding the metabolic pathways of similar compounds (Tsukamoto et al., 1964).

  • Structure-Activity Relationships : Investigation into the degradation reaction of 1-beta-o-acyl glucuronides, including their electrophilic reactivity. This research provides insights into the structural factors affecting the stability and reactivity of such compounds (Baba & Yoshioka, 2009).

Analytical Techniques

  • THM-GC/MS Analysis : Study on the thermally assisted hydrolysis and methylation of uronic acids, including methyl esters of glucuronic acid. This research is vital for analytical methodologies in studying complex carbohydrates (Tánczos et al., 2003).

Chemical Synthesis

  • Synthesis of Glucuronides : Research focused on the chemical synthesis of various glucuronides, including methods for preparing ester glucuronides of specific compounds. This area is important for the development of novel synthetic routes in chemistry (Goenechea et al., 2001).

Safety and Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxycarbonylphenoxy)oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O9/c1-21-13(19)7-5-3-4-6-8(7)23-15-11(18)9(16)10(17)12(24-15)14(20)22-2/h3-6,9-12,15-18H,1-2H3/t9-,10-,11+,12-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDORTLMDVQBDPM-QKZHPOIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OC2=CC=CC=C2C(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2C(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858092
Record name 2-(Methoxycarbonyl)phenyl methyl beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl salicylate beta-D-O-glucuronide methyl ester

CAS RN

226932-59-8
Record name 2-(Methoxycarbonyl)phenyl methyl beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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